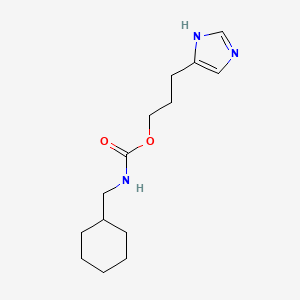
3-(1H-Imidazol-4-yl)propyl (cyclohexylmethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Imidazol-4-yl)propyl (cyclohexylmethyl)carbamate is a chemical compound with the molecular formula C14H23N3O2 It features an imidazole ring, a propyl chain, and a cyclohexylmethyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-4-yl)propyl (cyclohexylmethyl)carbamate typically involves the reaction of 3-(1H-Imidazol-4-yl)propan-1-amine with cyclohexylmethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-4-yl)propyl (cyclohexylmethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents under reflux conditions.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
3-(1H-Imidazol-4-yl)propyl (cyclohexylmethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-4-yl)propyl (cyclohexylmethyl)carbamate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can interact with proteins and nucleic acids, influencing their structure and function. The carbamate group may also play a role in inhibiting enzymes by forming covalent bonds with active site residues .
Comparison with Similar Compounds
Similar Compounds
3-(1H-Imidazol-4-yl)propan-1-amine: Lacks the carbamate group but shares the imidazole and propyl chain.
Cyclohexylmethyl carbamate: Contains the carbamate group but lacks the imidazole ring.
Imidazole derivatives: Various compounds with different substituents on the imidazole ring
Uniqueness
3-(1H-Imidazol-4-yl)propyl (cyclohexylmethyl)carbamate is unique due to the combination of the imidazole ring and the carbamate group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
152028-82-5 |
|---|---|
Molecular Formula |
C14H23N3O2 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
3-(1H-imidazol-5-yl)propyl N-(cyclohexylmethyl)carbamate |
InChI |
InChI=1S/C14H23N3O2/c18-14(16-9-12-5-2-1-3-6-12)19-8-4-7-13-10-15-11-17-13/h10-12H,1-9H2,(H,15,17)(H,16,18) |
InChI Key |
NEALPOZFTMFGSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC(=O)OCCCC2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[2,1-b]thiazole, 2-methyl-6-(3-pyridinyl)-](/img/structure/B12930384.png)
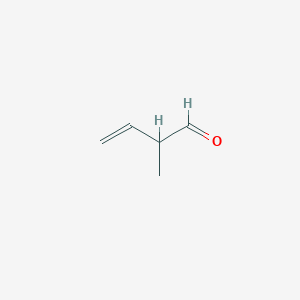
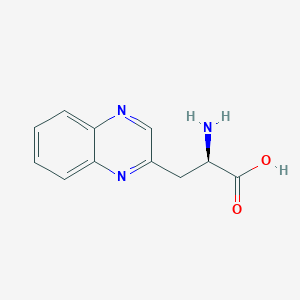

![2-Oxabicyclo[4.1.0]heptan-5-one](/img/structure/B12930408.png)
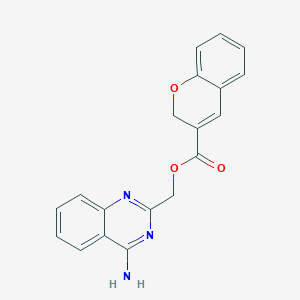
![(4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12930425.png)
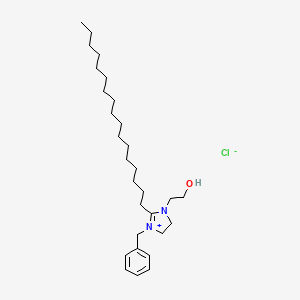
![6-Methoxy-3-azabicyclo[3.1.0]hexane](/img/structure/B12930437.png)
![4'-[(5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12930451.png)
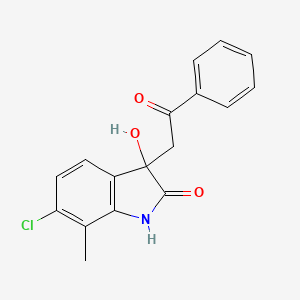
![1,10-bis(3,5-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12930459.png)
![Benzamide, 4-[[4-amino-6-(cyclohexylmethoxy)-2-pyrimidinyl]amino]-](/img/structure/B12930461.png)

